molecular formula C10H14N2O4S B2947999 N-tert-butyl-2-nitrobenzenesulfonamide CAS No. 363587-67-1

N-tert-butyl-2-nitrobenzenesulfonamide

Cat. No.: B2947999
CAS No.: 363587-67-1
M. Wt: 258.29
InChI Key: OZVQKJSICMYVSR-UHFFFAOYSA-N
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Description

N-tert-butyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-7-5-4-6-8(9)12(13)14/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVQKJSICMYVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Sulfonamide Scaffolds in Modern Chemical Synthesis

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of modern chemical synthesis and medicinal chemistry. nih.gov Initially recognized for their therapeutic properties as sulfa drugs, the first class of synthetic antimicrobial agents, sulfonamides have since demonstrated a remarkable versatility that extends far beyond their medicinal applications. chemimpex.commdpi.com

In the realm of drug discovery, sulfonamide scaffolds are present in a wide array of approved pharmaceuticals, showcasing their utility in targeting diverse biological pathways. stackexchange.com They are found in drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties. chemimpex.com This broad spectrum of biological activity is attributed to the sulfonamide group's ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its capacity to form key interactions with biological targets. stackexchange.com

Beyond their direct medicinal applications, sulfonamides are pivotal building blocks and intermediates in organic synthesis. chemimpex.com The sulfonamide group can function as a protecting group for amines, modulating their reactivity and allowing for selective transformations on other parts of a molecule. google.com Furthermore, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent atoms, enabling a variety of chemical reactions. Recent advancements have focused on developing novel synthetic methods for the efficient and sustainable production of sulfonamides, further highlighting their ongoing importance in chemical research and development. chemimpex.com The structural rigidity of the sulfonamide group often leads to crystalline compounds, which can be advantageous for purification and characterization. nih.gov

Historical Development and Evolution of N Alkylsulfonamide Chemistry

The history of N-alkylsulfonamides is intrinsically linked to the discovery and development of sulfonamide-based drugs. The journey began in the early 20th century with the synthesis of Prontosil, a sulfonamide-containing dye that was found to have antibacterial activity. stackexchange.com This discovery in the 1930s marked a turning point in medicine and spurred extensive research into the synthesis and biological evaluation of a vast number of sulfonamide derivatives. stackexchange.com

Early research primarily focused on N-aryl sulfonamides, but the exploration of N-alkylsulfonamides soon followed. The introduction of alkyl groups on the sulfonamide nitrogen was found to significantly modulate the physicochemical and biological properties of these compounds. This led to the development of a second generation of sulfa drugs with improved efficacy and solubility profiles.

The evolution of N-alkylsulfonamide chemistry has also been driven by advancements in synthetic methodologies. The classical approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Over the years, more sophisticated and milder methods have been developed, allowing for the synthesis of a wider range of N-alkylsulfonamides with greater functional group tolerance. The steric hindrance introduced by bulky alkyl groups, such as the tert-butyl group, presented synthetic challenges that required the development of specialized catalytic systems and reaction conditions. chemicalbook.com

In more recent times, the focus has shifted towards the use of N-alkylsulfonamides as versatile intermediates and chiral auxiliaries in asymmetric synthesis. The development of novel reagents and catalytic systems continues to expand the synthetic utility of N-alkylsulfonamides, solidifying their role as a fundamental component of the organic chemist's toolkit.

Overview of the Specific Research Trajectories for N Tert Butyl 2 Nitrobenzenesulfonamide

Direct Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of this compound involves the reaction between 2-nitrobenzenesulfonyl chloride and tert-butylamine (B42293). This approach is a classic example of nucleophilic substitution at a sulfonyl center.

Amidation Reactions involving 2-Nitrobenzenesulfonyl Chloride and tert-Butylamine

The fundamental reaction for the formation of this compound is the amidation of 2-nitrobenzenesulfonyl chloride with tert-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. google.com The use of a base is crucial to drive the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.

A general representation of this reaction is as follows:

Reaction of 2-Nitrobenzenesulfonyl Chloride with tert-Butylamine

A general reaction scheme for the synthesis of this compound.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound can be significantly influenced by the choice of reaction parameters. Key variables that are often optimized include the solvent, the base, the reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: A variety of aprotic solvents can be used for this reaction, with dichloromethane (B109758) and dioxane being common choices. google.com The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.

Base Selection: The choice of base can impact the reaction rate and the ease of product purification. Tertiary amines like triethylamine are frequently used due to their efficacy in scavenging the generated HCl and their relatively low cost. google.com Pyridine can also be employed, acting as both a base and a nucleophilic catalyst in some cases.

Temperature Control: The reaction is often initiated at a reduced temperature (e.g., under ice cooling) to control the initial exotherm, and then allowed to proceed at room temperature. google.com In some instances, gentle heating may be applied to ensure the reaction goes to completion. For example, in the synthesis of related N-substituted sulfonamides, reaction temperatures can range from room temperature to elevated temperatures of 50-70 °C. google.com

Reagent Stoichiometry: Typically, a slight excess of the amine or the sulfonyl chloride may be used to ensure the complete consumption of the limiting reagent. The base is generally used in at least a stoichiometric amount relative to the sulfonyl chloride.

ParameterTypical ConditionsRationale
Solvent Dichloromethane, DioxaneInert, good solubility of reactants
Base Triethylamine, PyridineNeutralizes HCl byproduct
Temperature 0 °C to Room TemperatureControls exothermicity, promotes reaction
Stoichiometry Near-equimolar or slight excess of one reactantDrives reaction to completion

Synthesis of Related N-Alkyl-2-nitrobenzenesulfonamide Derivatives

The synthetic principles applied to this compound can be extended to a broader range of N-alkyl and N-protected analogues, which serve as versatile intermediates in organic synthesis.

Preparation of N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide

N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide is a valuable reagent that combines the 2-nitrobenzenesulfonyl (nosyl) group with the tert-butoxycarbonyl (Boc) protecting group. The synthesis of this compound can be achieved through the reaction of 2-nitrobenzenesulfonamide (B48108) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base and catalyst. A general procedure involves treating the amine with Boc₂O in a solvent like acetonitrile, often with a Lewis acid catalyst to facilitate the reaction. semanticscholar.org

The tert-butoxycarbonylation of amines is a widely used protection strategy in organic synthesis. semanticscholar.org

Synthesis of Other N-Substituted 2-Nitrobenzenesulfonamides

The reaction of 2-nitrobenzenesulfonyl chloride is a versatile method for the preparation of a wide array of N-substituted 2-nitrobenzenesulfonamides. By varying the amine reactant, a library of analogues can be synthesized. For instance, the reaction with benzylamine (B48309) yields N-benzyl-2-nitrobenzenesulfonamide. The synthesis of N-aryl sulfonamides can be achieved by reacting the sulfonyl chloride with various anilines. These reactions generally follow the same principles as the synthesis of the N-tert-butyl derivative, employing a base and an appropriate solvent. organic-chemistry.org

The general applicability of this reaction is demonstrated by the successful synthesis of various N-alkyl and N-aryl sulfonamides, which are important precursors in medicinal chemistry and materials science. mdpi.comrsc.org

AmineProduct
BenzylamineN-benzyl-2-nitrobenzenesulfonamide
AnilineN-phenyl-2-nitrobenzenesulfonamide
MethylamineN-methyl-2-nitrobenzenesulfonamide

Process Intensification and Green Chemistry Aspects in Sulfonamide Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This trend has also impacted the synthesis of sulfonamides, with a focus on process intensification and the application of green chemistry principles.

Process Intensification: One approach to process intensification is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.de While specific applications to this compound are not extensively documented, the synthesis of other sulfonamides in flow systems has been successfully demonstrated, suggesting the potential applicability of this technology.

Green Chemistry: Key principles of green chemistry that are relevant to sulfonamide synthesis include the use of safer solvents, waste reduction, and the development of catalytic methods. One notable development is the use of water as a solvent for sulfonamide synthesis. mdpi.com This approach avoids the use of volatile organic compounds (VOCs) and can simplify product isolation. Additionally, methods that utilize alternative, less hazardous starting materials and reagents are being explored to reduce the environmental impact of these syntheses. For example, iron-catalyzed methods for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates represent a greener alternative to traditional methods that may use more toxic reagents. organic-chemistry.org

Green Chemistry ApproachDescriptionPotential Benefit
Aqueous Synthesis Using water as the reaction solvent.Reduced use of volatile organic compounds (VOCs).
Catalytic Methods Employing catalysts to enable more efficient and selective reactions.Lower energy consumption and waste generation.
Alternative Reagents Utilizing less hazardous starting materials and reagents.Improved safety and reduced environmental impact.

The 2-Nitrobenzenesulfonyl (Ns) Group in Amine Protection

The protection of amine functionalities is a cornerstone of multi-step organic synthesis. The 2-nitrobenzenesulfonyl group offers a robust and reliable option for this purpose, characterized by its stability and unique cleavage conditions that set it apart from other common amine protecting groups.

Selectivity and Orthogonality in Multi-Functionalized Substrates

A key advantage of the 2-nitrobenzenesulfonyl (Ns) protecting group is its orthogonality with other widely used protecting groups. thieme-connect.de The Ns group is stable under the strong acidic and basic conditions often required to remove other protecting groups. This stability allows for selective deprotection sequences in molecules with multiple functional groups.

For instance, the Ns group is compatible with acid-labile groups like the tert-butoxycarbonyl (Boc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. thieme-connect.de Research has demonstrated that it is possible to selectively remove the Ns group in the presence of a Boc group by using thiol-based reagents, or conversely, to remove the Boc group with acid while leaving the Ns group intact. Furthermore, fine-tuning the electronic properties of the arylsulfonyl group allows for even greater selectivity. The 2,4-dinitrobenzenesulfonyl (DNs) group, for example, can be selectively cleaved under milder conditions than the Ns group, enabling differentiation between two similar sulfonamide protections within the same molecule.

Diverse Deprotection Methodologies (e.g., Thiol-Mediated, Base-Promoted)

The cleavage of the Ns group is typically achieved under mild conditions, a significant advantage over the often harsh requirements for removing traditional sulfonyl groups like tosyl (Ts). chem-station.com The most common method involves a thiol-mediated, base-promoted nucleophilic aromatic substitution. chem-station.comresearchgate.net

In this process, a soft nucleophile, such as a thiolate generated from a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., potassium carbonate, cesium carbonate, DBU), attacks the electron-deficient aromatic ring of the sulfonamide. thieme-connect.dechem-station.comresearchgate.net This attack forms a transient Meisenheimer complex, which then collapses, leading to the elimination of sulfur dioxide and the release of the free amine. chem-station.comresearchgate.net To simplify purification, solid-supported thiol reagents have been developed, allowing for the removal of byproducts by simple filtration. thieme-connect.deresearchgate.net Studies have shown that cesium carbonate is often a more effective base than stronger alternatives like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) for this transformation. thieme-connect.de Microwave irradiation can also be employed to accelerate the deprotection process. thieme-connect.deresearchgate.net

Table 1: Selected Deprotection Conditions for the 2-Nitrobenzenesulfonyl (Ns) Group

ReagentsSolventConditionsReference
Thiophenol (PhSH), Potassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)Room Temperature researchgate.net
Mercaptoethanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile (CH₃CN)Not specified thieme-connect.com
Polymer-supported Thiophenol, Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF)Room Temperature, 24h thieme-connect.de
Polymer-supported Thiophenol, Cesium Carbonate (Cs₂CO₃)Tetrahydrofuran (THF)80 °C, Microwave thieme-connect.de

Activation of Nitrogen Functionalities for Carbon-Heteroatom Bond Formation

Beyond its role in protection, the strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl group activates the sulfonamide nitrogen, facilitating its participation in key carbon-heteroatom bond-forming reactions.

Facilitation of Alkylation Reactions (e.g., Mitsunobu Reaction)

The Ns group significantly increases the acidity of the N-H proton of a primary amine-derived sulfonamide, making it more amenable to deprotonation and subsequent alkylation. chem-station.com This enhanced acidity allows for smooth N-alkylation under both conventional conditions with alkyl halides and, notably, under the mild conditions of the Mitsunobu reaction. chem-station.comresearchgate.netresearchgate.net The Mitsunobu reaction, which couples an alcohol with an acidic pronucleophile, often proceeds with difficulty for less acidic sulfonamides like tosylamides. However, Ns-protected amines serve as excellent nucleophiles in this reaction, enabling the efficient synthesis of secondary amines with a high degree of functional group tolerance. chem-station.commissouri.eduorganic-chemistry.org This reliable conversion of primary amines to secondary amines is a cornerstone of the "Ns-strategy" in organic synthesis.

Table 2: Alkylation Reactions of Ns-Amides

Reaction TypeReagentsOutcomeReference
Conventional AlkylationAlkyl Halide, Base (e.g., Cs₂CO₃)Forms N,N-disubstituted sulfonamide chem-station.com
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Forms N,N-disubstituted sulfonamide with inversion of alcohol stereochemistry chem-station.comthieme-connect.comwikipedia.org

Intramolecular Cyclization Reactions for Cyclic Amine Synthesis (e.g., Medium-Sized Rings, Macrocyclization)

The activation provided by the Ns group is particularly valuable for intramolecular reactions to form cyclic amines. The same principles that facilitate intermolecular alkylation can be applied to cyclization reactions, where a tethered electrophile is intercepted by the Ns-activated nitrogen nucleophile. This strategy has proven exceptionally effective for macrocyclization. researchgate.net

A prominent example is found in the total synthesis of lipogrammistin-A, where an intramolecular alkylation of a 2-nitrobenzenesulfonamide was the key step in forming an 18-membered macrocyclic lactam. thieme-connect.com The reaction, promoted by cesium carbonate, proceeded smoothly to give the desired macrocycle in a high yield of 86%. thieme-connect.com This methodology demonstrates the power of the Ns group to overcome the entropic challenges associated with the formation of large rings, providing a robust route to complex macrocyclic polyamine structures. researchgate.netthieme-connect.com While specific examples in the synthesis of medium-sized rings (8-11 members) are less commonly highlighted, the underlying principle of Ns-activation remains a viable strategy for their construction. sigmaaldrich.com

Applications in the Synthesis of Complex Molecular Architectures

The total synthesis of the acylated polyamine lactam lipogrammistin-A showcases the power of this strategy, using the Ns group for both intermolecular N-alkylation via the Mitsunobu reaction and a high-yielding intramolecular macrocyclization. thieme-connect.com The methodology has also been successfully applied to the synthesis of various linear and macrocyclic polyamine spider toxins, which are of interest for their biological activities. researchgate.net For instance, the synthesis of HO-416b, a polyamine isolated from the spider Holoena curta, was efficiently accomplished using the "Ns-strategy". These examples underscore the strategic advantage of employing this compound in the assembly of intricate molecular architectures.

Table 3: Applications in the Synthesis of Complex Molecules

Target MoleculeKey Role of Ns GroupReference
Lipogrammistin-AAmine protection, Mitsunobu alkylation, and intramolecular macrocyclization thieme-connect.com
Polyamine Spider ToxinsGeneral strategy for protection and activation in synthesizing linear and macrocyclic polyamines researchgate.net
HO-416bKey protecting/activating group in the total synthesis

Strategic Utility in Total Synthesis of Natural Products and Bioactive Compounds

The "Ns-strategy" represents a highly efficient method for the synthesis of secondary amines, which are common structural motifs in a vast array of natural products and bioactive molecules. rsc.orgtcichemicals.com This strategy leverages the dual nature of the 2-nitrobenzenesulfonamide group. Initially, a primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide. The electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide proton, facilitating subsequent N-alkylation under mild conditions, such as the Mitsunobu reaction, which can be challenging with less acidic sulfonamides like tosylamides. tcichemicals.comresearchgate.net

A key advantage of the Ns-group is its facile cleavage under gentle conditions that preserve other sensitive functional groups within the molecule. nih.gov Deprotection is typically achieved using soft nucleophiles, such as thiols (e.g., thiophenol) in the presence of a base. researchgate.net The thiolate attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, which then collapses to release the desired secondary amine. rsc.orgresearchgate.net This mild deprotection protocol stands in contrast to the harsh conditions often required for other sulfonamide protecting groups. nih.gov

The power of this methodology has been demonstrated in the total synthesis of complex natural products. For instance, the enantioselective total syntheses of the aminoglycoside antibiotics sannamycin A and B utilized an Ns-protected intermediate. acs.org In this synthesis, a primary alcohol was converted into an N-methyl-2-nitrobenzenesulfonamide, which was a crucial step in the elaboration of the purpurosaminide C-type glycosyl donor. acs.org The Ns group remained stable through several transformations, including stereoselective azide (B81097) installation, before its eventual removal in a one-pot global deprotection step to furnish the final natural products. acs.org

Table 1: Key Steps in the Ns-Strategy for Secondary Amine Synthesis tcichemicals.comresearchgate.net

Step Reaction Reagents Key Feature
1. Protection Formation of Ns-amide Primary Amine, 2-Nitrobenzenesulfonyl Chloride, Base Forms a stable, acidic sulfonamide.
2. Alkylation N-Alkylation Alcohol, PPh₃, DEAD (Mitsunobu) or Alkyl Halide, Base Ns group activates the amine for efficient alkylation under mild conditions.

| 3. Deprotection | Cleavage of Ns group | Thiophenol (PhSH), Base (e.g., K₂CO₃, Cs₂CO₃) | Mild, selective removal via a Meisenheimer complex, preserving other protecting groups. |

Integration into Solid-Phase Organic Synthesis Methodologies

The advantageous characteristics of the Ns-protecting group—mild installation and cleavage conditions—make it highly suitable for solid-phase organic synthesis (SPOS). tcichemicals.com SPOS is a cornerstone of combinatorial chemistry and the rapid synthesis of peptides and other oligomers, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. uni-due.depeptide.com

The Ns-strategy has been successfully adapted to a solid-phase format for the synthesis of polyamines and peptide derivatives. tcichemicals.compeptide.com In this approach, an amine is anchored to a solid support, and the polyamine chain is elongated through sequential Ns-protection, alkylation, and deprotection steps. tcichemicals.com The orthogonality of the Ns group to other common protecting groups used in peptide synthesis, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), is a significant asset. tcichemicals.comub.edu For example, the Ns group is stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. tcichemicals.comnih.gov

Researchers have employed Mitsunobu reactions on resin-bound N-(2-nitrobenzenesulfonyl) intermediates to prepare libraries of cyclic peptides containing N-methylated amino acids. peptide.com This highlights the compatibility of the Ns-activation chemistry with the reagents and conditions typically used in solid-phase synthesis. The ability to perform these transformations on a solid support streamlines the synthesis of complex molecules and facilitates the creation of compound libraries for drug discovery and other biological screening purposes.

Stereoselective Transformations Leveraging Ns-Substituted Intermediates

The 2-nitrobenzenesulfonyl group plays a crucial role in various stereoselective transformations by influencing the reactivity and conformation of key intermediates. The steric and electronic properties of the bulky Ns group can direct the stereochemical outcome of reactions at adjacent centers.

In the total synthesis of sannamycins A and B, an Ns-protected intermediate was instrumental in a sequence leading to a highly stereoselective glycosylation. acs.org The synthesis of the glycosyl donor involved a multi-step sequence starting from the Ns-protected alcohol, which ultimately set the stereochemistry for the subsequent gold-catalyzed glycosylation. This key reaction proceeded with excellent diastereoselectivity (>20:1 dr), uniting the complex aminocyclitol core and the carbohydrate fragment to form the disaccharide precursor to the natural products. acs.org

Furthermore, the intramolecular Mitsunobu reaction of Ns-amides has been used to construct chiral cyclic structures, such as pyrrolidines, with defined stereochemistry. researchgate.net The reaction of an Ns-protected amino alcohol can proceed via an intramolecular cyclization, where the stereochemistry of the starting alcohol dictates the stereochemistry of the newly formed ring. This cyclization provides an efficient route to enantiomerically enriched heterocyclic compounds, which are prevalent in bioactive molecules.

Table 2: Examples of Ns-Group Application in Synthesis

Application Area Synthetic Target/Process Role of Ns Group Reference
Total Synthesis Sannamycins A and B Protection and activation in the synthesis of a key glycosyl donor intermediate. acs.org
Solid-Phase Synthesis Polyamines and Peptide Libraries Orthogonal protecting group enabling sequential alkylation and chain elongation on a solid support. tcichemicals.compeptide.com

| Stereoselective Synthesis | Pyrrolidine Synthesis | Directing group in intramolecular Mitsunobu cyclization to form chiral heterocycles. | researchgate.net |

Research Applications and Future Outlook for N Tert Butyl 2 Nitrobenzenesulfonamide

Role in Medicinal Chemistry Research and Drug Discovery (Synthetic Aspects)

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov The unique substitution pattern of N-tert-butyl-2-nitrobenzenesulfonamide provides specific steric and electronic characteristics that can be leveraged in synthetic drug discovery programs.

This compound serves as a valuable intermediate in the synthesis of more complex molecules targeted for pharmaceutical development. The 2-nitrobenzenesulfonamide (B48108) scaffold, in a broader sense, is recognized as a key intermediate in preparing various therapeutic compounds, including antibacterial agents. chemimpex.com The presence of the tert-butyl group introduces significant steric bulk, which can direct reactions to other parts of a molecule and enhance lipophilicity, a critical factor in drug absorption and distribution. The synthesis of N-tert-butyl benzenesulfonamide (B165840) derivatives can be challenging due to the steric hindrance from the tert-butyl group, but successful synthesis provides access to unique chemical structures for drug development. google.com This makes the compound a precursor for novel molecular entities where this specific combination of properties is desired.

Table 1: Examples of Sulfonamide-Based Pharmaceutical Agents

Drug NameTherapeutic ClassKey Structural Feature
CelecoxibAnti-inflammatory (COX-2 Inhibitor)Aryl sulfonamide
SulfamethoxazoleAntibioticSulfonamide core
FurosemideDiureticAnthranilic acid derivative with a sulfonamide group
GlipizideAntidiabeticSulfonylurea (contains a sulfonamide)

This table illustrates the prevalence and importance of the sulfonamide moiety in diverse classes of therapeutic agents, highlighting the foundational role of sulfonamide-based precursors in drug discovery.

In peptide chemistry, the 2-nitrobenzenesulfonyl ("nosyl") group is a well-established protecting group for amines. This group is stable under various reaction conditions but can be selectively removed, making it useful in multi-step syntheses. While the parent 2-nitrobenzenesulfonamide is employed in this capacity, the N-tert-butyl variant is less common. fishersci.com The incorporation of the tert-butyl group would modify the reactivity and cleavage conditions of the nosyl protecting group. Furthermore, processes for preparing tert-butyl esters of amino acids are crucial in peptide synthesis to protect the carboxylic acid function. google.comgoogle.com this compound could therefore be explored as a specialized building block for creating non-natural amino acid derivatives with unique conformational constraints due to the bulky tert-butyl group.

The sulfonamide group is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for carboxylic acids and its strong hydrogen bonding capabilities, which facilitate high-affinity interactions with biological targets. nih.govtcichemicals.com The N-tert-butyl sulfonamide motif is found in various biologically active molecules. For instance, N-tert-butyl-4-nitrobenzenesulfonamide, a positional isomer of the title compound, is utilized in pharmaceutical research for synthesizing active molecules. cymitquimica.com The design of new drugs often involves modifying existing scaffolds to improve properties like potency and selectivity. The combination of the reactive 2-nitrophenyl group and the lipophilic, sterically demanding tert-butyl group in this compound offers a unique template for designing novel inhibitors or modulators of enzymes and receptors. google.com

Contributions to Materials Science and Analytical Chemistry

Beyond pharmaceuticals, the chemical reactivity of this compound makes it a candidate for applications in materials and analytical sciences.

In polymer chemistry, tert-butyl groups are often used as protecting groups that can be removed to reveal a more functional moiety. For example, poly(tert-butyl acrylate) is a common precursor to poly(acrylic acid), a hydrophilic polymer. squarespace.com Furthermore, other N-tert-butyl sulfonamide derivatives, such as N-tert-butyl-2-benzothiazolesulfenamide, are used as accelerators in the vulcanization of rubber, demonstrating the utility of this chemical class in polymer processing. google.comnih.gov this compound could potentially be incorporated into polymer backbones or side chains. Subsequent reduction of the nitro group to an amine would provide a reactive site for cross-linking or grafting, allowing for the development of functional polymers with tailored properties for applications in coatings, electronics, or specialized membranes.

Table 2: Potential Polymer Functionalization Using this compound Moiety

StepReactionResulting FunctionalityPotential Application
1PolymerizationIncorporation of the sulfonamide moiety into the polymer chain.Enhanced thermal stability, modified solubility.
2Chemical ReductionConversion of the nitro group (-NO₂) to an amine group (-NH₂).Reactive site for cross-linking, surface modification, or bioconjugation.
3DerivatizationFurther reaction of the amine group.Attachment of fluorescent dyes, bioactive molecules, or other polymers.

This table outlines a hypothetical pathway for using the unique chemical handles of this compound to create advanced polymeric materials.

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create novel constructs for diagnostics or therapeutics. thermofisher.com The 2-nitrobenzenesulfonyl group can serve as a reactive handle for attaching to primary amines on proteins or other biomolecules. thermofisher.com Its ability to be cleaved under specific, mild conditions makes it a candidate for use in cleavable linkers, which are important in drug delivery systems. The parent compound, 2-nitrobenzenesulfonamide, is also noted for its use as a reagent in analytical methods for the detection of metal ions. chemimpex.com The N-tert-butyl derivative could be investigated for similar applications, where the tert-butyl group might modulate its solubility in organic media or influence the stability and spectroscopic properties of the resulting metal complexes, potentially enhancing the sensitivity of analytical assays. chemimpex.com

Emerging Reaction Pathways and Novel Transformations

The exploration of novel reactivity and the development of advanced catalytic systems for specific organic compounds are cornerstones of modern chemical research. In the context of this compound, emerging research is beginning to uncover unconventional reaction pathways and novel transformations that expand its synthetic utility. This section delves into these nascent areas, focusing on unique reactivity patterns, migration studies, and the development of bespoke catalysts to facilitate its transformations.

Unconventional Reactivity Patterns and Migration Studies

While the classical reactivity of sulfonamides is well-established, recent studies on structurally related compounds suggest that this compound may also exhibit unconventional reactivity, particularly involving rearrangements and migrations of its constituent groups. The sterically demanding tert-butyl group and the electronically influential nitro group on the benzene (B151609) ring can give rise to unique chemical behaviors under specific reaction conditions.

One area of interest is the potential for intramolecular rearrangements, such as the Smiles rearrangement. Although not yet reported specifically for this compound, this type of reaction is known to occur in related ortho-nitroaryl systems. Such a process would involve the intramolecular nucleophilic aromatic substitution, where the sulfonamide nitrogen attacks the carbon atom bearing the nitro group, leading to a rearranged product. The feasibility of such a rearrangement would be influenced by the electronic nature of the substituents and the reaction conditions employed.

Furthermore, studies on other hindered sulfonamides have revealed the possibility of skeletal rearrangements and group migrations. For instance, research on the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has demonstrated an irreversible rearrangement of a condensation intermediate involving a 1,2-hydride shift. While this is a different molecular system, it highlights the potential for migration events in sterically encumbered sulfonamides.

Another intriguing possibility is the migration of the tert-butyl group itself. An unprecedented 1,3-migration of a tert-butyl group was observed in the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides. This reaction proceeds via the cleavage of the C–N single bond of the isonitrile and subsequent migration of the tert-butyl group to a nitrogen atom. Exploring whether similar conditions could induce a migration of the N-tert-butyl group in this compound could open up new avenues for the synthesis of complex nitrogen-containing molecules.

Radical-mediated reactions also present a frontier for discovering unconventional reactivity. The generation of radicals from related tert-butyl compounds has been shown to lead to various transformations. Investigating the behavior of this compound under photolytic or radical-initiating conditions could reveal novel C-H functionalization or cyclization pathways.

The following table summarizes key findings from studies on related compounds that suggest potential unconventional reactivity for this compound.

Studied Compound/SystemObserved Unconventional Reactivity/MigrationPotential Implication for this compound
4-tert-butyl-2,6-dimethylbenzenesulfonamide1,2-hydride shift during acid-catalyzed condensationPotential for intramolecular hydride migrations under acidic conditions.
tert-butyl isonitrile with N,N-dibromoaryl sulfonamidesUnprecedented 1,3-tert-butyl migrationPossibility of N-to-N or N-to-C tert-butyl group migration under specific activation.
General ortho-nitroaryl systemsSmiles rearrangementPotential for intramolecular aromatic nucleophilic substitution leading to rearranged products.
Various tert-butyl containing moleculesRadical-mediated C-H functionalizationExploration of radical pathways could lead to novel transformations of the tert-butyl group or the aromatic ring.

Further computational and experimental studies are warranted to explore these potential unconventional reaction pathways for this compound, which could significantly broaden its application in organic synthesis.

Catalyst Development for this compound Transformations

The development of efficient and selective catalysts is crucial for unlocking the full synthetic potential of this compound. While specific catalysts tailored for this compound are still in the early stages of exploration, research on related sulfonamides and tert-butyl-containing molecules provides a strong foundation for future catalyst design. Key areas of development include catalysts for C-H activation, cross-coupling reactions, and asymmetric transformations.

Transition Metal Catalysis:

Transition metal catalysts are powerful tools for a wide range of organic transformations. For this compound, several catalytic approaches are of particular interest:

C-H Activation: Directing group-assisted C-H activation is a prominent strategy for the functionalization of aromatic and aliphatic C-H bonds. The sulfonamide group in this compound could potentially act as a directing group to facilitate the ortho-C-H functionalization of the nitrobenzene (B124822) ring or even the more challenging C-H bonds of the tert-butyl group. Ruthenium, rhodium, and palladium complexes are known to be effective catalysts for such transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis. The development of ligands that can promote the coupling of this compound as either a nucleophile (after deprotonation) or an electrophile (if halogenated) would be highly valuable.

Nitrene Transfer Reactions: The sulfonamide moiety can be a precursor to nitrenes, which are highly reactive intermediates capable of undergoing various transformations, including aziridination of olefins and C-H amination. Gold, copper, and iron complexes have shown promise in catalyzing nitrene transfer reactions from sulfonamide-derived precursors.

Organocatalysis:

Organocatalysis offers a complementary approach to metal-based systems, often providing unique reactivity and selectivity. For this compound, organocatalysts could be employed in:

Asymmetric Transformations: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, could be used to induce enantioselectivity in reactions involving the sulfonamide or the nitro group.

Activation of the Sulfonamide: Certain organocatalysts can activate the N-H bond of the sulfonamide, facilitating its participation in nucleophilic additions or substitutions.

Photocatalysis:

Visible-light photocatalysis has emerged as a mild and powerful tool for a variety of organic transformations. The nitroaromatic moiety in this compound suggests that it could be a suitable substrate for photocatalytic reactions, potentially involving single-electron transfer processes to generate radical intermediates.

The table below outlines potential catalysts and their applications in transformations involving this compound, based on precedents in related systems.

Catalyst TypePotential CatalystTargeted TransformationExpected Outcome
Transition Metal[Rh(Cp*)Cl2]2Directed C-H ActivationFunctionalization of the aromatic ring or the tert-butyl group.
Transition MetalPd(OAc)2 with suitable phosphine (B1218219) ligandsCross-Coupling ReactionsFormation of C-C or C-N bonds at the aromatic ring.
Transition Metal[Au(IPr)Cl]Nitrene TransferAziridination of alkenes or amination of C-H bonds.
OrganocatalystChiral Phosphoric AcidAsymmetric SynthesisEnantioselective functionalization of the molecule.
PhotocatalystRu(bpy)3Cl2 or organic dyesRadical ReactionsNovel C-C or C-heteroatom bond formations via radical intermediates.

The rational design and screening of catalysts for these and other transformations will be instrumental in advancing the chemistry of this compound and enabling its use in the synthesis of increasingly complex and valuable molecules.

Q & A

Q. What advanced techniques are used to profile degradation products of this compound under oxidative conditions?

  • Methodological Answer :
  • LC-QTOF-MS : High-resolution mass spectrometry identifies nitro-to-amine reduction products and sulfonic acid derivatives .
  • EPR Spectroscopy : Detects radical intermediates formed during photolytic degradation .
  • Accelerated Stability Testing : Use peroxide-containing matrices to simulate oxidative stress and quantify degradation kinetics .

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